molecular formula C21H15ClN4S2 B2516630 (Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile CAS No. 441743-10-8

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile

Cat. No.: B2516630
CAS No.: 441743-10-8
M. Wt: 422.95
InChI Key: SLLLUXFUBZEEQL-NVNXTCNLSA-N
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Description

(Z)-5-(2-(2-(4-Chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile is a complex synthetic organic compound offered for research and development purposes. This chemical features a unique molecular structure incorporating a (Z)-configured cyanovinyl group, a thiazole ring, and a substituted nicotinonitrile scaffold, making it a valuable intermediate for various scientific investigations . Research Applications & Value: This compound is primarily designed for use in medicinal chemistry and drug discovery research. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules for screening against biological targets. Researchers can utilize this compound in the development of novel small-molecule inhibitors, particularly for kinase or enzyme inhibition studies. It may also serve as a building block in material science for the creation of specialized polymers or organic electronic materials. Handling & Compliance: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Researchers should handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Properties

IUPAC Name

5-[2-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1,3-thiazol-4-yl]-2-ethylsulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4S2/c1-3-27-20-16(11-24)9-18(13(2)25-20)19-12-28-21(26-19)15(10-23)8-14-4-6-17(22)7-5-14/h4-9,12H,3H2,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLLUXFUBZEEQL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H15ClN4S2
  • Molecular Weight : 423.0 g/mol
  • CAS Number : 441743-10-8

The structure contains a thiazole ring, a cyanovinyl group, and a chlorophenyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
    • Studies have demonstrated that derivatives of nicotinonitrile, including this compound, possess significant anticancer properties. For instance, a related nicotinonitrile hybrid showed greater anticancer potential than doxorubicin against various cancer cell lines, particularly HepG-2 cells . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antioxidant Properties
    • The compound has been identified as an effective antioxidant. It plays a crucial role in mitigating oxidative stress by neutralizing free radicals, which can lead to cellular damage and various degenerative diseases .
  • Inhibition of Key Enzymes
    • It has been reported that nicotinonitrile derivatives can act as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is involved in cancer cell proliferation and survival. This inhibition can lead to reduced cancer cell viability .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing nitric oxide production in activated microglial cells. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .

The biological activities of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition leads to decreased tumor growth and increased apoptosis in cancer cells .
  • Survivin Inhibition : It targets survivin, an anti-apoptotic protein often overexpressed in tumors, thereby promoting apoptosis in cancer cells .
  • PI3K Pathway Modulation : By inhibiting PI3Kδ, the compound disrupts signaling pathways that promote tumorigenesis and metastasis .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Anticancer Efficacy : A study reported that a similar nicotinonitrile derivative exhibited an IC50 value of 0.6 µM against EGFR, showcasing its potential as a targeted cancer therapy .
  • Neuroprotective Effects : In vivo studies demonstrated that the compound could protect dopaminergic neurons from inflammation-induced damage in models of Parkinson's disease, indicating its neuroprotective capabilities .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits EGFR
AntioxidantNeutralizes free radicals
Anti-inflammatoryReduces cytokine release; inhibits iNOS
Enzyme InhibitionInhibits PI3Kδ and survivin

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Antiviral Research

Several compounds with thiazole or cyanovinyl motifs have been studied for antiviral activity. For example:

  • Piroxicam-derived HIV integrase inhibitors (e.g., compounds 13d, 13l, 13m) share functional group similarities, such as heterocyclic cores and electron-withdrawing substituents (e.g., cyano groups). These compounds exhibit EC₅₀ values of 20–25 µM against HIV-1 and selectivity indices (SI) >26, attributed to their ability to mimic the binding mode of raltegravir, a clinically approved integrase inhibitor .
  • (Z)-5-(2-(2-(4-Chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile differs by incorporating a thioether group (ethylthio) and a chlorophenylcyanovinyl-thiazole system, which may enhance lipophilicity and target engagement compared to simpler piroxicam derivatives.
Noncovalent Interaction Profiles

The electron density-based analysis of noncovalent interactions (NCI) reveals that compounds with cyanovinyl groups engage in π-π stacking and hydrogen bonding with biological targets . For example:

  • The chlorophenylcyanovinyl moiety in the target compound likely participates in van der Waals interactions with hydrophobic enzyme pockets, similar to triticonazole (a triazole fungicide with a chlorophenylmethylene group; CAS: 131983-72-7) .
  • The ethylthio substituent may contribute to steric stabilization or modulate solubility, contrasting with the methylsulfonyl groups in halosafen (CAS: 135401-92-6), which prioritize polar interactions .
Activity and Selectivity Trends

A hypothetical comparison of key parameters is outlined below:

Compound Target Activity (EC₅₀) Selectivity Index (SI) Key Functional Groups
Target Compound Not reported Not reported Chlorophenylcyanovinyl, thiazole, ethylthio
Piroxicam-derived 13d 22 µM >26 Pyrazole, sulfonamide
Triticonazole Fungicidal N/A Triazole, chlorophenylmethylene

Key Observations :

  • The absence of cytotoxicity data for the target compound limits direct comparisons with piroxicam analogues. However, its cyanovinyl-thiazole system may offer improved steric complementarity to viral targets compared to bulkier triazole-based fungicides.
  • The ethylthio group could reduce metabolic degradation relative to sulfonamide or sulfonyl derivatives, enhancing pharmacokinetic stability .

Mechanistic Insights and Design Implications

  • Docking Studies: The piroxicam derivatives bind to HIV integrase via Mg²⁺-coordinating motifs, whereas the target compound’s cyanovinyl-thiazole core may interact with adjacent hydrophobic residues (e.g., Leu68, Gly140) to inhibit viral DNA strand transfer .
  • Synthetic Flexibility: Modifying the ethylthio group to a fluorinated alkyl chain could further optimize binding affinity, as seen in halosafen’s trifluoromethylphenoxy group .

Q & A

Basic: What synthetic strategies are effective for constructing the thiazole-cyanovinyl-nicotinonitrile core of this compound?

Methodological Answer:
The thiazole-cyanovinyl-nicotinonitrile scaffold can be synthesized via a multi-step approach:

Thiazole Formation : Cyclocondensation of thiourea derivatives with α-haloketones, as demonstrated in analogous thiazole syntheses .

Cyanovinyl Coupling : A Heck-type coupling or Wittig reaction to introduce the (Z)-configured cyanovinyl group. Stereochemical control requires careful selection of catalysts (e.g., Pd-based for Heck) and reaction conditions (e.g., low temperature to minimize isomerization) .

Nicotinonitrile Assembly : Substituents like ethylthio and methyl groups are introduced via nucleophilic substitution or SNAr reactions, with PEG-400 as a solvent to enhance reaction efficiency .
Key Characterization : Use IR to confirm nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole (C-S absorption ~690 cm⁻¹). Validate stereochemistry via 1^1H NMR coupling constants and NOESY .

Advanced: How can computational methods clarify discrepancies in experimental data regarding the compound’s noncovalent interactions?

Methodological Answer:
Contradictions in binding affinity or solubility data can arise from unaccounted noncovalent interactions. To resolve this:

  • Electrostatic Potential Maps : Generate via DFT to identify regions of electron density (e.g., nitrile vs. thiazole) influencing hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., DMSO) vs. nonpolar solvents to explain solubility variations .
  • Docking Studies : Compare predicted binding poses with experimental IC50_{50} values for target proteins (e.g., kinase inhibitors). Adjust force fields to account for steric repulsion from the 4-chlorophenyl group .

Basic: What analytical techniques are critical for confirming the (Z)-configuration of the cyanovinyl group?

Methodological Answer:

  • 1^1H NMR Spectroscopy : The coupling constant (JJ) between the vinyl protons in the (Z)-isomer is typically 10–12 Hz, distinct from the (E)-isomer (JJ = 12–16 Hz) .
  • NOESY : Spatial proximity between the thiazol-4-yl and 4-chlorophenyl groups confirms the (Z)-stereochemistry .
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure, though this requires high-purity samples .

Advanced: How can researchers optimize reaction yields when introducing the ethylthio group at the 2-position of the nicotinonitrile ring?

Methodological Answer:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance nucleophilic substitution of the leaving group (e.g., chloride) by ethylthiolate .
  • Solvent Effects : Use PEG-400 to stabilize intermediates and reduce side reactions (e.g., oxidation of thiols) .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation. Monitor via TLC (hexane:ethyl acetate = 3:1) .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts :
    • Isomerization : (E)-cyanovinyl derivatives form at high temperatures. Mitigate by conducting coupling reactions under inert atmosphere at ≤60°C .
    • Thioether Oxidation : Ethylthio to sulfone byproducts are minimized using antioxidants (e.g., BHT) and avoiding strong oxidizers .
  • Purification : Recrystallize from aqueous acetic acid to remove polar impurities. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does steric hindrance from the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Maps : Generate using molecular modeling software to quantify the Tolman cone angle of the 4-chlorophenyl group, predicting steric bulk (~140°).
  • Reactivity Adjustments :
    • Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings to prevent catalyst deactivation .
    • Increase reaction time (24–48 hrs) for Suzuki-Miyaura couplings involving aryl boronic acids .
  • Kinetic Studies : Compare reaction rates with/without the 4-chlorophenyl group via 19^{19}F NMR (if fluorine tags are present) .

Basic: What spectroscopic benchmarks distinguish this compound from its structural analogs?

Methodological Answer:

  • 13^{13}C NMR : The nitrile carbon appears at ~115 ppm, while the thiazole C-2 and C-4 carbons resonate at 165–170 ppm and 125–130 ppm, respectively .
  • Mass Spectrometry : Look for the molecular ion [M+H]+^+ at m/z 438.5 (calculated exact mass: 438.07) with fragmentation peaks at m/z 325 (loss of ethylthio group) and 201 (thiazole-cyanovinyl fragment) .

Advanced: What strategies validate the compound’s tautomeric stability in biological assays?

Methodological Answer:

  • pH-Dependent Studies : Conduct UV-Vis spectroscopy at pH 2–10 to detect shifts in λmax_{\text{max}} (e.g., 280 nm for thiazole tautomers) .
  • Biological Buffer Compatibility : Test stability in PBS, DMEM, and simulated gastric fluid (37°C, 24 hrs). Use LC-MS to quantify degradation products .
  • Theoretical Calculations : Compare tautomer Gibbs free energies via DFT to predict dominant forms under physiological conditions .

Basic: How is the compound’s solubility profile determined, and what co-solvents are recommended?

Methodological Answer:

  • Solubility Screening : Use the shake-flask method in water, DMSO, ethanol, and PEG-400. Quantify via UV absorbance at λmax_{\text{max}} (e.g., 265 nm) .
  • Co-Solvents : For in vitro assays, prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of the nicotinonitrile ring?

Methodological Answer:

  • SAR Design :
    • Electron-Withdrawing Groups : Replace 6-methyl with CF3_3 to enhance electrophilicity at the nitrile, improving kinase inhibition .
    • Bioisosteric Replacement : Substitute ethylthio with sulfonamide to modulate solubility and hydrogen-bonding capacity .
  • Validation : Test derivatives in enzyme assays (e.g., EGFR kinase) and compare IC50_{50} values. Use CoMFA or QSAR models to correlate substituent effects with activity .

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